molecular formula C12H9F2NO B3058299 (5-(2,3-Difluorophenyl)pyridin-3-yl)methanol CAS No. 887974-20-1

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol

Cat. No.: B3058299
CAS No.: 887974-20-1
M. Wt: 221.2 g/mol
InChI Key: KZEJZLFXNMKCAH-UHFFFAOYSA-N
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Description

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C₁₂H₉F₂NO (CAS: 1346691-83-5) . Its structure consists of a pyridine ring substituted at the 5-position with a 2,3-difluorophenyl group and a hydroxymethyl (-CH₂OH) group at the 3-position. The fluorine atoms on the phenyl ring enhance the compound’s electronic properties, making it a valuable intermediate in pharmaceutical and materials science research. Safety data indicate standard handling protocols for pyridine derivatives, including storage at 2–8°C and precautions against inhalation or skin contact .

Properties

IUPAC Name

[5-(2,3-difluorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-11-3-1-2-10(12(11)14)9-4-8(7-16)5-15-6-9/h1-6,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEJZLFXNMKCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647011
Record name [5-(2,3-Difluorophenyl)pyridin-3-yl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID60647011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-20-1
Record name 5-(2,3-Difluorophenyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887974-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2,3-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2,3-difluorobenzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where the 2,3-difluorobenzaldehyde is reacted with a pyridine Grignard reagent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

Fluorination patterns significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Pyridine/Phenyl Positions) Molecular Formula Molecular Weight Key Properties/Applications CAS Number
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol 5-(2,3-difluorophenyl), 3-CH₂OH C₁₂H₉F₂NO 233.21 Intermediate for kinase inhibitors 1346691-83-5
(2,5-Difluoropyridin-3-yl)methanol Pyridine: 2-F, 5-F; 3-CH₂OH C₆H₅F₂NO 161.11 Building block for agrochemicals 1780500-70-0
(5-(3-Fluorophenyl)pyridin-3-yl)methanol 5-(3-fluorophenyl), 3-CH₂OH C₁₂H₉FNO 214.21 Potential CNS drug candidate 887974-19-8
(5-(2,4-Difluorophenyl)pyridin-3-yl)methanol 5-(2,4-difluorophenyl), 3-CH₂OH C₁₂H₉F₂NO 233.21 Solubility-enhanced fluorophore 887974-19-8

Key Observations :

  • Electronic Effects: The 2,3-difluorophenyl group in the target compound induces stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 3-fluorophenyl), enhancing its stability in electrophilic reactions .
  • Bioactivity : Fluorine at the 2-position (as in 2,5-difluoropyridine) increases metabolic resistance, making such derivatives suitable for prolonged-action pharmaceuticals .
  • Solubility : The 2,4-difluorophenyl analog exhibits higher aqueous solubility due to reduced steric hindrance, advantageous for formulation in drug delivery systems .

Trifluoromethyl-Substituted Analogs

The trifluoromethyl (-CF₃) group introduces distinct steric and electronic properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties CAS Number
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 5-(3-CF₃-phenyl), 3-CH₂OH C₁₃H₁₀F₃NO 253.22 High thermal stability 1096916-32-3
  • The -CF₃ group’s strong electron-withdrawing nature enhances thermal stability but reduces nucleophilicity compared to difluorophenyl derivatives. This makes trifluoromethyl analogs more suitable for high-temperature catalytic processes .

Non-Fluorinated Pyridine Derivatives

Heterocyclic or non-fluorinated substituents alter applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications CAS Number
(5-(Furan-2-yl)pyridin-3-yl)methanol 5-(furan-2-yl), 3-CH₂OH C₁₀H₉NO₂ 175.18 Organic electronics 887973-98-0
(5,6-Dimethoxypyridin-3-yl)methanol 5,6-OCH₃, 3-CH₂OH C₈H₁₁NO₃ 169.18 Antioxidant synthesis -
  • Furan-Substituted Analogs : The electron-rich furan ring improves charge transport properties, favoring use in conductive polymers .
  • Methoxy Derivatives : Methoxy groups increase electron density, making these compounds reactive in radical scavenging applications .

Biological Activity

Overview

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol, a compound characterized by a pyridine ring substituted with a difluorophenyl group and a methanol group, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-difluorobenzaldehyde with pyridine derivatives. One common method employs a Grignard reagent, facilitating the formation of the desired product under optimized conditions for yield and purity.

The biological activity of this compound is linked to its interaction with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are necessary to identify these molecular interactions and their implications in therapeutic contexts.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. For instance, a study on structurally related compounds indicated that derivatives with similar frameworks exhibited significant growth inhibition across multiple cancer types. The results highlighted that compounds featuring piperidin-4-yl methanol moieties showed promising anticancer activity .

Case Studies

  • Anticancer Efficacy : In vitro tests demonstrated that this compound derivatives exhibited notable cytotoxicity against several cancer cell lines. For example, compounds were tested against the NCI-60 cancer cell line panel, revealing IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Selectivity and Toxicity : Comparative studies emphasized the selectivity of these compounds towards cancer cells over normal cells. For instance, certain derivatives showed significantly lower toxicity to normal human dermal fibroblasts compared to their cytotoxic effects on cancer cells, suggesting a favorable therapeutic index .

Data Summary

Compound Cell Line IC50 (µM) Effect
This compoundA498 (Renal)1.25High cytotoxicity
This compoundMDA-MB-468 (Breast)1.41High cytotoxicity
This compoundSK-MEL-28 (Melanoma)1.49High cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol
Reactant of Route 2
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol

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